molecular formula C7H13F2NO B12941245 (5,5-Difluoro-2-methylpiperidin-3-yl)methanol

(5,5-Difluoro-2-methylpiperidin-3-yl)methanol

Cat. No.: B12941245
M. Wt: 165.18 g/mol
InChI Key: KPXKBHAVQSQMRZ-UHFFFAOYSA-N
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Description

(5,5-Difluoro-2-methylpiperidin-3-yl)methanol is a fluorinated piperidine derivative featuring a hydroxylmethyl (-CH2OH) group at the 3-position of the piperidine ring. The compound’s structure is distinguished by two fluorine atoms at the 5,5-positions and a methyl group at the 2-position. These substituents confer unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications.

Properties

Molecular Formula

C7H13F2NO

Molecular Weight

165.18 g/mol

IUPAC Name

(5,5-difluoro-2-methylpiperidin-3-yl)methanol

InChI

InChI=1S/C7H13F2NO/c1-5-6(3-11)2-7(8,9)4-10-5/h5-6,10-11H,2-4H2,1H3

InChI Key

KPXKBHAVQSQMRZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CC(CN1)(F)F)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,5-Difluoro-2-methylpiperidin-3-yl)methanol typically involves the fluorination of piperidine derivatives. One common method is the reaction of 2-methylpiperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of fluorinated piperidine derivatives often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process may include steps such as purification through distillation or recrystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features a piperidine ring with:

  • Two fluorine atoms at the 5-position (or analogous positions in related structures).

  • A hydroxymethyl group (-CH₂OH) at the 3-position.

  • A methyl group at the 2-position.

Fluorine’s electron-withdrawing nature enhances lipophilicity and may direct reactivity, while the hydroxymethyl group enables oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions

The hydroxymethyl group can oxidize to an aldehyde or ketone , depending on the oxidizing agent and conditions.

  • Reagents : Potassium permanganate (KMnO₄) or other strong oxidizers.

  • Example : Analogous compounds undergo oxidation to form aldehydes, which are critical intermediates in pharmaceutical synthesis.

Coupling Reactions

The hydroxyl group can act as a nucleophile in amide bond formation or sulfonamide synthesis :

  • Conditions :

    • Reagents : HATU (activating agent), DIPEA (base).

    • Solvents : DMF, dichloromethane (DCM).

    • Temperature : Room temperature to 140°C (microwave-assisted) .

  • Example : Analogous piperidinol derivatives couple with chlorosulfonyl isocyanate or carboxylic acids to form sulfonamides or amides .

Catalytic Hydrogenation

For carbamate precursors (common in piperidine derivatives):

  • Conditions :

    • Catalyst : Pd/C (10% wt.).

    • Solvent : Ethanol or methanol.

    • Temperature : Room temperature to 220°C.

    • Yield : Up to 88% .

Reaction Conditions and Yields

A selection of reaction conditions from analogous compounds is summarized below:

Reaction Type Reagents Conditions Yield Reference
OxidationKMnO₄, H₂OAqueous solution, heatN/A
Amide couplingHATU, DIPEADMF, RT to 140°C50–73%
Catalytic hydrogenationPd/C, H₂Ethanol, 220°C, 2 h88%
Sulfonamide synthesisChlorosulfonyl isocyanateDCM, triethylamine, 3 days50%

Fluorine’s Role

Fluorine atoms enhance lipophilicity and metabolic stability , critical for bioavailability. Their electron-withdrawing nature may:

  • Destabilize intermediates : Facilitate oxidation/reduction pathways.

  • Direct electrophilic substitution : In aromatic systems, but less relevant for piperidine rings.

Hydroxymethyl Group Reactivity

The -CH₂OH group is prone to oxidation and nucleophilic attack. In coupling reactions, the hydroxyl group acts as a nucleophile, displacing leaving groups (e.g., chloride) in activated substrates .

Limitations and Gaps

  • Structural specificity : The exact compound "(5,5-Difluoro-2-methylpiperidin-3-yl)methanol" is not directly addressed in the sources.

  • Biological data : Limited mechanistic details on fluorine’s role in bioactivity.

  • Scalability : Most examples describe small-scale reactions; industrial optimization is needed.

Scientific Research Applications

Medicinal Chemistry

Inhibitor Development
One of the primary applications of (5,5-Difluoro-2-methylpiperidin-3-yl)methanol is as a structural component in the development of inhibitors targeting specific biological pathways. For instance, it has been utilized in the synthesis of GCN2 inhibitors, which are being explored for their potential therapeutic effects in cancer treatment. The compound's ability to enhance pharmacokinetic properties makes it a valuable candidate in drug formulation processes .

Targeting Oncogenic Drivers
The compound has also been investigated for its role in inhibiting BCL6, a transcriptional repressor linked to lymphoid malignancies. Research indicates that modifications to the piperidine structure can significantly improve binding affinity and metabolic stability, which are crucial for developing effective cancer therapeutics .

Pharmacological Applications

Pharmacokinetics and Drug Metabolism
Studies have shown that the introduction of fluorine atoms into the piperidine ring can reduce metabolic clearance rates, thereby enhancing the compound's bioavailability. This property is particularly important for compounds intended for oral administration, where sustained release and absorption are critical for therapeutic efficacy .

Case Study: BCL6 Degraders
A notable case study involved the optimization of (5,5-Difluoro-2-methylpiperidin-3-yl)methanol derivatives to achieve better pharmacokinetic profiles. Modifications led to compounds with improved potency against BCL6 while also demonstrating favorable absorption characteristics in vivo. This highlights the compound's potential as a scaffold for developing novel cancer therapies .

Cosmetic Formulations

Topical Applications
In addition to its medicinal uses, (5,5-Difluoro-2-methylpiperidin-3-yl)methanol has been explored in cosmetic formulations. Its properties allow it to be incorporated into creams and lotions aimed at improving skin hydration and stability. The compound's safety profile and effectiveness in topical applications make it suitable for use in dermatological products .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryGCN2 InhibitorsEnhances pharmacokinetics; potential cancer treatment
Oncogenic InhibitionBCL6 TargetingImproved binding affinity; reduced metabolic clearance
Cosmetic FormulationsSkin hydration productsSafe and effective in topical applications

Mechanism of Action

The mechanism of action of (5,5-Difluoro-2-methylpiperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity by forming strong interactions with the target site. This can lead to inhibition or activation of the target, depending on the specific application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues in the Piperidine and Pyridine Families

The compound belongs to the piperidine class, a six-membered saturated nitrogen heterocycle. Its closest structural analogs include pyridine-based methanol derivatives and substituted piperidines. Below is a comparative analysis of key compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ring Type Key Features
(5,5-Difluoro-2-methylpiperidin-3-yl)methanol C7H13F2NO 177.18 5,5-diF, 2-Me, 3-CH2OH Piperidine High lipophilicity, metabolic stability
(2,5-Difluoropyridin-3-yl)methanol C6H5F2NO 161.11 2,5-diF, 3-CH2OH Pyridine Aromatic ring, reduced basicity
(5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol C7H6ClN3O 183.60 Cl, fused imidazo-pyridine Imidazopyridine Planar structure, potential DNA intercalation
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol C7H6Cl2NO2 223.04 3,6-diCl, 5-OMe, 2-CH2OH Pyridine Electron-withdrawing substituents, acidity
Key Observations:

Ring Saturation: The piperidine ring in the target compound is saturated, enhancing conformational flexibility compared to aromatic pyridine analogs like (2,5-Difluoropyridin-3-yl)methanol. Saturation may improve binding to hydrophobic pockets in proteins .

Steric Effects : The 2-methyl group in the target compound introduces steric hindrance, which could modulate receptor selectivity compared to smaller substituents in pyridine derivatives .

Bioactivity and Structure-Activity Relationships (SAR)

Evidence from hierarchical clustering of bioactivity profiles () suggests that fluorinated heterocycles often cluster based on shared modes of action. For example:

  • Pyridine Derivatives: Compounds like (2,5-Difluoropyridin-3-yl)methanol exhibit bioactivity profiles linked to kinase inhibition due to their planar aromatic rings, which facilitate π-π stacking interactions .
  • Piperidine Derivatives : Saturated rings, as in the target compound, are associated with G-protein-coupled receptor (GPCR) modulation, where conformational flexibility aids in binding to allosteric sites .
Table 2: Hypothetical Bioactivity Comparison
Compound Predicted Target Class Bioactivity Driver
(5,5-Difluoro-2-methylpiperidin-3-yl)methanol GPCRs, ion channels Fluorine-enhanced lipophilicity
(2,5-Difluoropyridin-3-yl)methanol Kinases, cytochrome P450 Aromatic π-system
(5-Chloro-3H-imidazo[4,5-b]pyridin-2-yl)methanol Topoisomerases, DNA binders Fused heterocyclic planar structure

Biological Activity

(5,5-Difluoro-2-methylpiperidin-3-yl)methanol, also referred to as ICA 110381, has garnered attention for its potential therapeutic applications, particularly in the treatment of epilepsy. This compound acts as a potassium channel opener, specifically targeting the KCNQ2/Q3 channels. Understanding its biological activity is essential for evaluating its efficacy and safety in clinical settings.

  • Molecular Formula : C12_{12}H8_{8}Cl2_2N2_2O
  • Molecular Weight : 267.11 g/mol
  • CAS Number : 325457-99-6

ICA 110381 functions as an agonist for KCNQ2/Q3 potassium channels with an effective concentration (EC50) of 0.38 μM. It also acts as an antagonist for KCNQ1 channels with an inhibitory concentration (IC50) of 15 μM, suggesting a selective modulation of potassium ion flow which is crucial for neuronal excitability and the prevention of seizures .

Biological Activity and Efficacy

The compound's biological activity has been evaluated through various studies:

  • Potassium Channel Modulation :
    • ICA 110381 has been shown to effectively open KCNQ2/Q3 channels, leading to hyperpolarization of neuronal membranes. This action reduces neuronal excitability, thereby mitigating seizure activity.
  • In Vivo Studies :
    • Research indicates that compounds similar to ICA 110381 demonstrate significant anticonvulsant effects in animal models of epilepsy. The modulation of potassium channels is critical in these models, providing a pathway for potential therapeutic use in humans .
  • Pharmacokinetic Properties :
    • The compound exhibits favorable pharmacokinetic properties, including good bioavailability and metabolic stability. Studies have shown that modifications to its structure, such as the incorporation of difluoro groups, enhance its metabolic stability while maintaining activity against target channels .

Table 1: Biological Activity Summary

PropertyValue
EC50 (KCNQ2/Q3)0.38 μM
IC50 (KCNQ1)15 μM
Molecular Weight267.11 g/mol
CAS Number325457-99-6

Table 2: Structure-Activity Relationship (SAR)

CompoundModificationEffect on Activity
ICA 110381Difluoro substitutionIncreased metabolic stability
Related CompoundsMethyl group additionEnhanced potency

Case Studies

  • Epilepsy Treatment :
    • A study by Amato et al. demonstrated that ICA 110381 significantly reduced seizure frequency in rodent models, highlighting its potential as a therapeutic agent for epilepsy .
  • Oncogenic Potential :
    • Investigations into the compound's effects on oncogenic pathways have shown that it may inhibit certain cancer cell lines by modulating potassium channel activity, suggesting broader therapeutic implications beyond neurological disorders .

Q & A

Basic: What are the optimal synthetic routes for (5,5-Difluoro-2-methylpiperidin-3-yl)methanol, and how can reaction conditions be optimized for yield and purity?

Answer:
The synthesis typically involves fluorination of a piperidine precursor followed by functionalization of the hydroxyl group. Key steps include:

  • Fluorination: Use of diethylaminosulfur trifluoride (DAST) or XtalFluor-E for introducing fluorine atoms at the 5-position of the piperidine ring.
  • Methanol group introduction: Alkylation or reduction of a ketone intermediate (e.g., via NaBH₄ reduction of a carbonyl group).
  • Optimization: Refluxing in ethanol or THF with catalysts like triethylamine, followed by crystallization from polar aprotic solvents (e.g., DMF/water) to improve purity and yield . Reaction monitoring via TLC or HPLC ensures intermediate stability and minimizes side products.

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing (5,5-Difluoro-2-methylpiperidin-3-yl)methanol?

Answer:

  • NMR spectroscopy: 19F^{19}\text{F} NMR is critical for confirming fluorine substitution patterns (δ -120 to -160 ppm for CF2_2 groups). 1H^{1}\text{H} NMR resolves methyl and methanol proton environments (e.g., δ 1.2–1.5 ppm for CH3_3, δ 3.5–4.0 ppm for CH2_2OH) .
  • Mass spectrometry (MS): High-resolution ESI-MS or GC-MS identifies molecular ions (e.g., [M+H]+^+ at m/z ~180) and fragmentation patterns.
  • Chromatography: Reverse-phase HPLC with C18 columns and methanol/water gradients (e.g., 60:40 to 90:10 v/v) resolves impurities. Method development should account for pH effects on retention times .

Advanced: How can crystallographic data obtained via SHELX software resolve conformational ambiguities in the compound's structure?

Answer:
Single-crystal X-ray diffraction using SHELXL refines the molecular geometry, particularly for:

  • Fluorine positioning: Differentiates between axial/equatorial fluorine orientations in the piperidine ring.
  • Hydrogen bonding: Identifies interactions between the methanol group and adjacent fluorine atoms, influencing crystal packing.
  • Twinning and disorder: SHELXD/SHELXE can resolve twinned crystals or disordered fluorine atoms by iterative phase refinement. High-resolution data (≤ 0.8 Å) is recommended for accurate thermal parameter modeling .

Advanced: What strategies address contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Answer:

  • Dose-response calibration: Ensure in vitro assays (e.g., enzyme inhibition IC50_{50}) match physiologically achievable concentrations in vivo.
  • Metabolic stability: Use liver microsome assays or in silico tools (e.g., PISTACHIO database) to predict metabolic degradation pathways that reduce in vivo efficacy .
  • Pharmacokinetic profiling: Compare plasma half-life, tissue distribution, and protein binding data to reconcile discrepancies. Contradictions may arise from rapid clearance or off-target effects in complex biological systems .

Advanced: How does the fluorine substitution pattern influence the compound's reactivity and interaction with biological targets?

Answer:

  • Electron-withdrawing effects: Fluorine atoms increase the electrophilicity of adjacent carbons, enhancing reactivity in nucleophilic substitutions.
  • Hydrogen-bonding: Fluorine can act as a weak hydrogen-bond acceptor, influencing binding to enzymes (e.g., cytochrome P450 isoforms).
  • Conformational rigidity: The CF2_2 group restricts piperidine ring puckering, altering ligand-receptor docking geometries. Comparative studies with non-fluorinated analogs are critical for isolating fluorine-specific effects .

Basic: What safety protocols are essential when handling (5,5-Difluoro-2-methylpiperidin-3-yl)methanol in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates.
  • Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste.
  • Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis or oxidation .

Advanced: What computational models predict the metabolic pathways of fluorinated piperidine derivatives like (5,5-Difluoro-2-methylpiperidin-3-yl)methanol?

Answer:

  • PISTACHIO and REAXYS databases: Identify common metabolic sites (e.g., hydroxylation at C3 or defluorination).
  • Density Functional Theory (DFT): Calculates activation energies for CYP450-mediated oxidation steps.
  • Machine learning: Train models on fluorinated compound libraries to predict clearance rates and metabolite structures. Validation with in vitro hepatocyte assays is recommended .

Advanced: How can researchers design experiments to elucidate the mechanism of action of this compound in modulating enzyme activity?

Answer:

  • Kinetic assays: Measure KmK_m and VmaxV_{max} shifts under varying inhibitor concentrations to determine competitive/non-competitive inhibition.
  • Isothermal titration calorimetry (ITC): Quantifies binding affinity and enthalpy changes during enzyme-ligand interactions.
  • X-ray crystallography: Co-crystallize the compound with target enzymes (e.g., kinases) to visualize binding pockets and fluorine-mediated interactions .

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